3-(Hydroxy(phenyl)phosphoryl)propanoic acid
Overview
Description
3-(Hydroxy(phenyl)phosphoryl)propanoic acid is an organic phosphoric acid compound . It is mainly used as a chemical intermediate in pharmaceutical chemistry and as a chemical raw material in the production of polymers .
Molecular Structure Analysis
The molecular formula of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid is C9H11O4P . The InChI representation of the molecule isInChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid include a molecular weight of 214.15 g/mol , a density of 1.35±0.1 g/cm3 , a melting point of 158.0 to 162.0 °C , a boiling point of 526.6±42.0 °C , and a water solubility of 31.183g/L at 20℃ .Scientific Research Applications
Application in Energy & Environmental Science
- Summary of the Application: HPA is used as an electrolyte additive in the development of zinc metal batteries . It constructs a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites to directionally adsorb/transfer Zn2+ in aqueous electrolyte, thus serving as an ion-flow stabilizer .
- Methods of Application: The strong adsorption between HPA and the zinc surface induces the formation of an in situ organic–inorganic hybrid solid electrolyte interphase layer, which further promotes the charge transfer kinetics and suppresses interfacial parasitic reactions .
- Results or Outcomes: An ultra-high average Zn plating/stripping efficiency of 99.91% over 2100 cycles at 4 mA cm −2 is achieved . The symmetrical cell with HPA exhibits outstanding reversibility at an unprecedentedly high current density of 120 mA cm −2 . The Zn//MnO2 cell exhibits superior capacity retention of 80% after 1100 cycles at 2 A g −1 compared to the cell without HPA (37%) .
Application in Biosynthesis
- Summary of the Application: HPA is used in the biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria .
- Methods of Application: The protocols range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .
- Results or Outcomes: The substantial contribution of microbial growth to 3-HP production is recognized, as there is synchronization between cell growth and 3-HP formation .
Application in Organic Synthesis
- Summary of the Application: HPA is used as a catalyst in chemical synthesis, particularly in catalyzing esterification, acylation, and oximation reactions .
- Methods of Application: The specific methods of application can vary depending on the reaction, but generally involve adding HPA to the reaction mixture to catalyze the desired transformation .
- Results or Outcomes: The use of HPA as a catalyst can improve the efficiency and selectivity of these reactions, leading to higher yields and purer products .
Application in Antibacterial Research
- Summary of the Application: HPA can be useful in the preparation and study of antibacterial properties .
- Methods of Application: This typically involves incorporating HPA into antibacterial formulations and testing their efficacy against various bacterial strains .
- Results or Outcomes: While specific results can vary, the use of HPA in this context can potentially lead to the development of more effective antibacterial agents .
Application in Acid Cyclization
- Summary of the Application: HPA can be used to catalyze acid cyclization reactions, such as the reaction of sugar molecules with other compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction, but generally involve adding HPA to the reaction mixture to catalyze the desired transformation .
- Results or Outcomes: The use of HPA as a catalyst can improve the efficiency and selectivity of these reactions, leading to higher yields and purer products .
Application in Synthesis
- Summary of the Application: HPA can be useful in the synthesis of other compounds. It can be synthesized from Dichlorophenylphosphine and Acrylic acid .
- Methods of Application: This typically involves a series of chemical reactions, with HPA being used as a reagent .
- Results or Outcomes: The specific results can vary, but the use of HPA in this context can potentially lead to the development of new chemical compounds .
Safety And Hazards
The safety information for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and prevent the product from entering drains .
properties
IUPAC Name |
3-[hydroxy(phenyl)phosphoryl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLYCDUFHDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461246 | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxy(phenyl)phosphoryl)propanoic acid | |
CAS RN |
14657-64-8 | |
Record name | 2-Carboxyethyl(phenyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14657-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxyphenylphosphinyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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